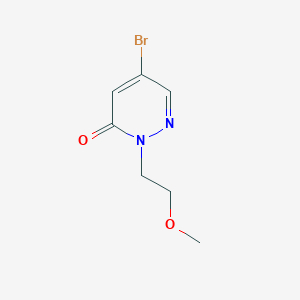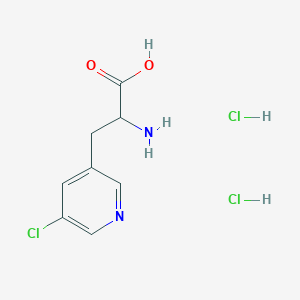
(3-(甲基磺酰基)吡咯烷-1-基)(4-甲基噻吩-2-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” is a derivative of pyrrolidine . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is also used to synthesize alkylaminophenol compounds .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied for synthetic pyrrolidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by steric factors . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .科学研究应用
合成和生物活性
合成和结构分析
已经合成了一系列新颖的 N-苯基吡唑基芳基甲苯酮衍生物,其包含与“(3-(甲基磺酰基)吡咯烷-1-基)(4-甲基噻吩-2-基)甲苯酮”类似的结构基序。这些化合物通过各种光谱方法表征,并报告了它们的晶体结构,显示出基于芳基磺酰基部分存在的多种生物活性的潜力 (Wang 等人,2015)。
生物活性
Wang 等人研究中合成的化合物表现出良好的除草剂和杀虫剂活性,证明了此类分子在农业科学中的应用。这表明“(3-(甲基磺酰基)吡咯烷-1-基)(4-甲基噻吩-2-基)甲苯酮”的衍生物也可能具有重要的生物或农业用途。
方法学发展
光化学诱导的自由基烯丙基化
Amaoka 等人的研究描述了在光照条件下 C(sp3)–H 键的直接烯丙基化,展示了一种可能应用于结构与“(3-(甲基磺酰基)吡咯烷-1-基)(4-甲基噻吩-2-基)甲苯酮”类似的分子上的方法。该过程允许有效地取代杂原子取代的甲撑、亚甲基和脂肪族 C(sp3)–H 键,表明了一种合成复杂有机分子的通用方法 (Amaoka 等人,2014)。
密度泛函理论 (DFT) 研究
对与“(3-(甲基磺酰基)吡咯烷-1-基)(4-甲基噻吩-2-基)甲苯酮”相关的结构的硼酸酯中间体进行了详细的 DFT 研究,强调了计算化学在理解此类化合物的性质和反应性方面的重要性。这项研究突出了 DFT 在预测分子行为中的作用,这对于开发新材料和药物至关重要 (Huang 等人,2021)。
未来方向
属性
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-8-5-10(16-7-8)11(13)12-4-3-9(6-12)17(2,14)15/h5,7,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTNFFWWIHGGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)
![N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2654182.png)
![N-[[4-(4-Cyclopentyloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2654183.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)